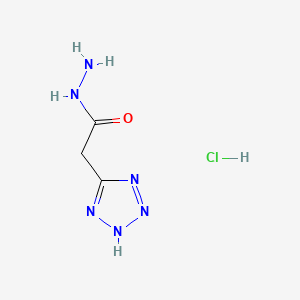
2-(1H-Tetrazol-5-yl)acetohydrazide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Tetrazol-5-yl)acetohydrazide Hydrochloride is a chemical compound known for its unique structure and properties. It consists of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, attached to an acetohydrazide group. This compound is often used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Tetrazol-5-yl)acetohydrazide Hydrochloride typically involves the reaction of 1H-tetrazole-5-carboxylic acid ethyl ester with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (80-85°C) to yield the desired product . The process involves multiple steps, including the preparation of intermediate compounds, which are then reacted to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures. The raw materials used are readily available, and the reactions are designed to be efficient and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Tetrazol-5-yl)acetohydrazide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted tetrazole derivatives .
Aplicaciones Científicas De Investigación
2-(1H-Tetrazol-5-yl)acetohydrazide Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in molecular docking studies and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-(1H-Tetrazol-5-yl)acetohydrazide Hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acid functional groups, allowing it to bind to various enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects . The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Tetrazole-5-carboxylic acid ethyl ester
- 5-(1H-Tetrazol-5-yl)-1H-pyrazole
- 1-(2H-Tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid
Uniqueness
2-(1H-Tetrazol-5-yl)acetohydrazide Hydrochloride is unique due to its specific structure, which combines the tetrazole ring with an acetohydrazide group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C3H7ClN6O |
|---|---|
Peso molecular |
178.58 g/mol |
Nombre IUPAC |
2-(2H-tetrazol-5-yl)acetohydrazide;hydrochloride |
InChI |
InChI=1S/C3H6N6O.ClH/c4-5-3(10)1-2-6-8-9-7-2;/h1,4H2,(H,5,10)(H,6,7,8,9);1H |
Clave InChI |
XGWHEDWJSLWNJZ-UHFFFAOYSA-N |
SMILES canónico |
C(C1=NNN=N1)C(=O)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





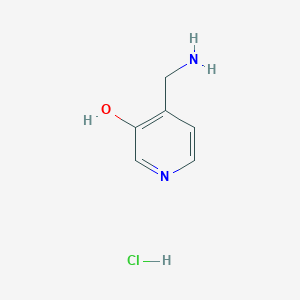



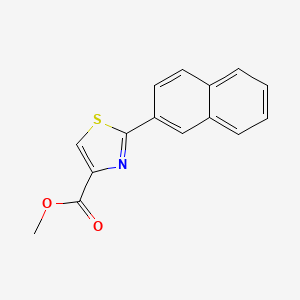


![5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679324.png)
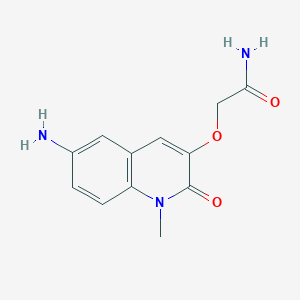
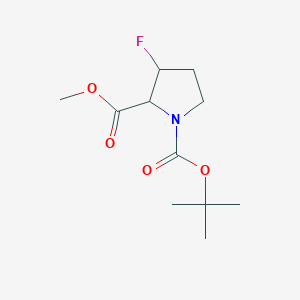
![4-Bromo-1H-benzo[f]indazole](/img/structure/B13679336.png)
